molecular formula C17H12N2O6 B11995747 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl propanoate

4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl propanoate

Cat. No.: B11995747
M. Wt: 340.29 g/mol
InChI Key: JLAMGKQURBKVSC-UHFFFAOYSA-N
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Description

4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl propionate is a complex organic compound with the molecular formula C17H12N2O6 It is characterized by the presence of a nitro group, a dioxo-isoindoline structure, and a phenyl propionate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl propionate typically involves the reaction of 4-nitrophthalic anhydride with phenyl propionate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl propionate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 4-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl propionate.

    Substitution: Formation of substituted phenyl derivatives, such as 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-chlorophenyl propionate.

Scientific Research Applications

4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl propionate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl propionate involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxo-isoindoline structure may also play a role in binding to specific proteins or DNA, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
  • (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
  • 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl propionate

Uniqueness

4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl propionate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenyl propionate moiety differentiates it from other similar compounds, potentially leading to unique applications and effects in various fields of research.

Properties

Molecular Formula

C17H12N2O6

Molecular Weight

340.29 g/mol

IUPAC Name

[4-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl] propanoate

InChI

InChI=1S/C17H12N2O6/c1-2-14(20)25-11-8-6-10(7-9-11)18-16(21)12-4-3-5-13(19(23)24)15(12)17(18)22/h3-9H,2H2,1H3

InChI Key

JLAMGKQURBKVSC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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